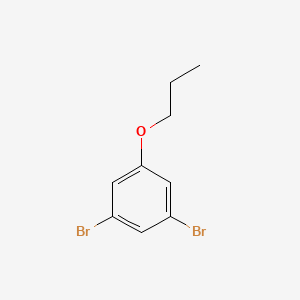

1,3-Bibromo-5-propoxybenzene

Description

Significance of Aryl Ethers as Synthetic Intermediates and Functional Molecules

Aryl ethers, characterized by an ether linkage to an aromatic ring, are crucial structural motifs found in a wide array of natural products, pharmaceuticals, and agrochemicals. bldpharm.comresearchgate.net Their importance stems from their role as versatile synthetic intermediates, allowing for the construction of more complex molecular architectures. researchgate.net The ether linkage, while generally stable, can be strategically cleaved or modified, and the aromatic ring can be further functionalized. This makes aryl ethers valuable precursors in multi-step syntheses. bldpharm.com Moreover, the incorporation of an aryl ether moiety can significantly influence a molecule's biological activity and physical properties, such as solubility and lipophilicity.

Role of Halogenated Aromatic Compounds in Organic Synthesis and Structure-Activity Relationship Studies

Halogenated aromatic compounds are indispensable tools in modern organic synthesis. The introduction of halogen atoms onto a benzene (B151609) ring provides reactive handles for a variety of chemical transformations, most notably cross-coupling reactions like the Suzuki-Miyaura coupling. nih.govlibretexts.org This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, a fundamental process in the synthesis of complex organic molecules. nih.gov Beyond their synthetic utility, halogenated aromatics play a critical role in structure-activity relationship (SAR) studies. The systematic replacement of hydrogen atoms with halogens allows medicinal chemists to probe the steric and electronic requirements of a biological target, leading to the optimization of drug candidates with improved potency and selectivity. chemicalbook.com The ability of halogens to form halogen bonds, a type of non-covalent interaction, is also increasingly recognized as a key factor in molecular recognition and binding affinity.

Specific Research Context of 1,3-Dibromo-5-propoxybenzene within Halogenated Alkoxybenzene Chemistry

1,3-Dibromo-5-propoxybenzene belongs to the class of halogenated alkoxybenzenes, compounds that combine the features of both aryl ethers and halogenated aromatics. The presence of two bromine atoms at the meta positions relative to the propoxy group makes this molecule a particularly interesting building block. The bromine atoms can serve as points for sequential or double cross-coupling reactions, enabling the synthesis of a variety of di-substituted and poly-substituted aromatic compounds. The propoxy group, in turn, influences the compound's solubility and can play a role in directing the self-assembly of molecules in materials science applications. Research into related 1,3-dibromo-5-alkoxybenzene derivatives has highlighted their potential in forming ordered two-dimensional networks on surfaces, driven by halogen bonding and other intermolecular forces.

Overview of Research Trajectories and Academic Significance of 1,3-Dibromo-5-propoxybenzene

The academic significance of 1,3-dibromo-5-propoxybenzene lies primarily in its potential as a versatile building block for the synthesis of more complex and functional molecules. Its structure is well-suited for investigations into materials science and medicinal chemistry. In materials science, the dibromo functionality allows for its use in the synthesis of conjugated polymers and other organic materials with specific electronic or optical properties. The alkoxy chain can be varied to fine-tune the self-assembly behavior of these materials. In medicinal chemistry, this compound can serve as a scaffold for the synthesis of new bioactive molecules. The two bromine atoms provide sites for the introduction of various substituents to explore structure-activity relationships. A notable example of a related complex molecule is the naturally occurring tyrosine derivative 1,3-dibromo-5-{2-[(p-hydroxyphenyl)-acetamido]ethyl}-2-[3-(-methyl-2-butenamido)-propoxy] benzene, which was isolated from the Jamaican sponge Iotrochota birotulata. psu.eduscispace.com

Physicochemical Properties of 1,3-Dibromo-5-propoxybenzene

| Property | Value |

| CAS Number | 1579943-29-5 |

| Molecular Formula | C₉H₁₀Br₂O |

| Molecular Weight | 293.99 g/mol |

| IUPAC Name | 1,3-dibromo-5-propoxybenzene |

| SMILES | CCCOC1=CC(Br)=CC(Br)=C1 |

| Purity | 95% |

Data sourced from commercial suppliers. achemblock.com

Synthesis of 1,3-Dibromo-5-propoxybenzene

A documented method for the synthesis of 1,3-dibromo-5-propoxybenzene involves the Williamson ether synthesis. This reaction starts from the commercially available 3,5-dibromophenol (B1293799).

Reaction Scheme:

(Image representation of the chemical reaction)

In a typical procedure, 3,5-dibromophenol is reacted with sodium hydroxide (B78521) in dry ethanol (B145695) to form the corresponding phenoxide. Subsequently, n-propyl bromide is added to the reaction mixture, leading to the formation of 1,3-dibromo-5-propoxybenzene. The reaction is stirred for several hours to ensure complete conversion. ethz.ch

Detailed Research Findings:

A specific experimental procedure for the synthesis of 1,3-dibromo-5-propoxybenzene is described in a doctoral dissertation from ETH Zürich. ethz.ch In this work, 3,5-dibromophenol (5.00 g, 19.84 mmol), sodium hydroxide (0.87 g, 21.8 mmol), and n-propyl bromide (2.68 g, 21.80 mmol) were reacted in dry ethanol (200 mL). ethz.ch The mixture was stirred for 6 hours, indicating a straightforward and efficient synthesis under relatively mild conditions. ethz.ch This method is part of a broader synthesis of various meta-dibromo monomers with different alkoxy chains for the preparation of poly(meta-phenylene)s. ethz.ch

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-5-propoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2O/c1-2-3-12-9-5-7(10)4-8(11)6-9/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVSSGGZBPDVCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=CC(=C1)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3 Dibromo 5 Propoxybenzene and Analogues

Classical Etherification Approaches

Williamson Ether Synthesis and Related Reactions for 1,3-Dibromo-5-propoxybenzene

The Williamson ether synthesis, a reliable and versatile method first developed in 1850, is a principal route for preparing asymmetrical ethers like 1,3-dibromo-5-propoxybenzene. masterorganicchemistry.comwikipedia.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comwikipedia.org In this specific synthesis, the sodium or potassium salt of 3,5-dibromophenol (B1293799) (a phenoxide) acts as the nucleophile, attacking the electrophilic carbon of a propyl halide and displacing the halide leaving group. youtube.com

Step 2: Nucleophilic attack The 3,5-dibromophenoxide ion then reacts with a propyl halide (e.g., 1-bromopropane) in an SN2 reaction to form 1,3-dibromo-5-propoxybenzene and a salt byproduct. youtube.com

The efficiency and yield of the Williamson ether synthesis are highly dependent on several key reaction parameters. The selection of base, solvent, temperature, and reaction time must be carefully optimized to favor the desired SN2 pathway and minimize side reactions, such as elimination.

Base: A suitable base is required to deprotonate the phenol (B47542) quantitatively without interfering with subsequent steps. Strong bases like sodium hydride (NaH) or potassium hydride (KH) are effective, as is potassium carbonate (K₂CO₃). masterorganicchemistry.comresearchgate.net Phenols are significantly more acidic than alcohols, allowing for the use of weaker bases like K₂CO₃, which can be advantageous in terms of handling and safety. youtube.com

Solvent: The choice of solvent is critical. Polar aprotic solvents such as N,N-dimethylformamide (DMF) and acetonitrile are particularly effective as they solvate the cation of the phenoxide but not the nucleophilic anion, thus increasing its reactivity. wikipedia.org Protic solvents, like ethanol (B145695), can slow the reaction by forming a solvent cage around the nucleophile through hydrogen bonding. libretexts.org

Temperature and Time: Williamson reactions are typically conducted at elevated temperatures, often between 50 to 100 °C, to ensure a reasonable reaction rate. wikipedia.org Reaction times can vary from 1 to 8 hours, and progress is usually monitored by techniques like thin-layer chromatography (TLC). wikipedia.orgresearchgate.net Recent advancements have explored much higher temperatures (above 300 °C) to facilitate the use of weaker, more environmentally friendly alkylating agents. acs.org

| Parameter | Options | Effect on Reaction | Typical Conditions for Aryl Ethers |

|---|---|---|---|

| Base | NaH, KH, K₂CO₃, NaOH, KOH | Deprotonates the phenol to form the reactive phenoxide nucleophile. Stronger bases ensure complete deprotonation. | K₂CO₃ (milder), NaH (stronger) |

| Solvent | DMF, Acetonitrile, Acetone, THF | Polar aprotic solvents enhance nucleophilicity and accelerate the SN2 reaction rate. | Acetonitrile, DMF wikipedia.org |

| Temperature | Room Temperature to 150 °C | Higher temperatures increase the reaction rate but can also promote elimination side reactions. | 50 - 100 °C wikipedia.org |

| Time | 1 - 24 hours | Sufficient time is needed for the reaction to reach completion. Monitored by TLC. | 1 - 8 hours wikipedia.org |

The structure of the alkyl halide is a determining factor in the success of the Williamson ether synthesis. Because the reaction follows an SN2 mechanism, it is highly sensitive to steric hindrance at the electrophilic carbon atom. libretexts.orgncert.nic.in

For the incorporation of a propoxy group, a primary alkyl halide such as 1-bromopropane or 1-iodopropane is strongly preferred. libretexts.org

Primary (1°) Alkyl Halides: (e.g., 1-bromopropane) are ideal substrates. The carbon atom bearing the halogen is relatively unhindered, allowing for easy backside attack by the phenoxide nucleophile. masterorganicchemistry.com

Secondary (2°) Alkyl Halides: (e.g., 2-bromopropane) are much less reactive towards SN2 and will lead to a significant amount of the competing elimination (E2) reaction, forming propene instead of the desired ether. masterorganicchemistry.comwikipedia.org

Tertiary (3°) Alkyl Halides: (e.g., 2-bromo-2-methylpropane) are completely unreactive in SN2 reactions due to severe steric hindrance and will yield only elimination products. masterorganicchemistry.commasterorganicchemistry.com

The nature of the halogen (the leaving group) also affects the reaction rate. A better leaving group will result in a faster reaction. The order of reactivity for halogens is I > Br > Cl > F. Therefore, 1-iodopropane would be more reactive than 1-bromopropane, which in turn is more reactive than 1-chloropropane. pearson.com

| Alkyl Halide | Structure | Type | Relative SN2 Rate | Primary Product |

|---|---|---|---|---|

| 1-Iodopropane | CH₃CH₂CH₂-I | Primary | Fastest | Ether (SN2) |

| 1-Bromopropane | CH₃CH₂CH₂-Br | Primary | Fast | Ether (SN2) |

| 1-Chloropropane | CH₃CH₂CH₂-Cl | Primary | Slower | Ether (SN2) |

| 2-Bromopropane | (CH₃)₂CH-Br | Secondary | Very Slow | Alkene (E2) / Ether (SN2) Mixture |

Phenol Alkylation Strategies

Phenol alkylation is a general term for the formation of an ether from a phenol. The Williamson ether synthesis is the most prominent and direct example of this strategy. The core principle involves converting the weakly nucleophilic hydroxyl group of a phenol into a much more potent phenoxide nucleophile using a base. This activated nucleophile can then be alkylated by a suitable electrophile, typically an alkyl halide or an alkyl sulfonate. A successful strategy for synthesizing 1,3-dibromo-5-propoxybenzene would almost invariably rely on the alkylation of the 3,5-dibromophenol precursor.

Bromination Strategies for Aryl Propyl Ethers

An alternative synthetic approach involves introducing the bromine atoms after the ether linkage has been formed. This requires the bromination of an aryl propyl ether precursor.

Regioselective Bromination of Propoxybenzene Precursors

This strategy would begin with propoxybenzene and aim to introduce two bromine atoms onto the aromatic ring. However, achieving the desired 1,3-dibromo-5-propoxybenzene isomer via this route is synthetically challenging due to the directing effects of the propoxy group in electrophilic aromatic substitution. wku.edu

The propoxy group (-OCH₂CH₂CH₃) is an alkoxy group, which is a strong activating group and an ortho, para-director. This means that during electrophilic bromination, it directs incoming bromine atoms to the positions ortho (2- and 6-) and para (4-) to itself. Direct bromination of propoxybenzene would therefore yield a mixture of 2-bromopropoxybenzene, 4-bromopropoxybenzene, and further di- and tri-brominated products like 2,4-dibromopropoxybenzene, but not the desired 1,3-dibromo-5-propoxybenzene. nsf.gov

Achieving the meta-substitution pattern required for 1,3-dibromo-5-propoxybenzene through direct bromination of propoxybenzene is not a viable one-step method. wku.edu Synthesizing this specific isomer requires a strategy where the substitution pattern is established by other means, reinforcing the Williamson ether synthesis starting from the correctly substituted 3,5-dibromophenol as the more logical and direct synthetic route.

Utilizing Brominating Agents for Dibromination (e.g., N-Bromosuccinimide, 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) in Related Systems)

The dibromination of activated aromatic rings, such as those containing an alkoxy group, can be effectively achieved using N-haloimides as the bromine source. These reagents offer advantages over elemental bromine in terms of handling, safety, and sometimes selectivity.

N-Bromosuccinimide (NBS) is a widely used reagent for electrophilic bromination of electron-rich aromatic compounds, including phenols, anilines, and alkoxybenzenes. wikipedia.orgorganic-chemistry.org It serves as a convenient source of an electrophilic bromine atom (Br+). masterorganicchemistry.com For the synthesis of dibrominated compounds, reaction conditions such as stoichiometry and the choice of solvent are critical. In the case of activated aromatic systems, using NBS in solvents like dimethylformamide (DMF) can provide high levels of para-selectivity, though achieving specific meta-disubstitution relative to the activating group requires careful consideration of the substrate's electronic properties. wikipedia.org Acid catalysis is often employed to enhance the electrophilicity of the bromine source. tandfonline.com

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is another effective brominating agent that serves as a stable and inexpensive alternative to NBS. connectchemicals.comorganic-chemistry.org It contains two bromine atoms attached to nitrogen, which are positively polarized due to the adjacent electron-withdrawing carbonyl groups, enabling them to act as electrophiles. manac-inc.co.jp DBDMH is particularly useful for the bromination of electron-rich arenes. connectchemicals.comorganic-chemistry.org Stepwise bromination of aromatic rings activated by electron-donating groups can be achieved using DBDMH, often in the presence of an acid catalyst. manac-inc.co.jp Its use under heterogeneous or solvent-free conditions has also been explored, presenting an environmentally friendlier option. researchgate.net

The choice between NBS and DBDMH can depend on factors like cost, desired reactivity, and reaction conditions. DBDMH, being a solid and easier to handle than liquid bromine, is often preferred for its practical advantages in organic synthesis. manac-inc.co.jp

| Brominating Agent | Abbreviation | Key Features | Typical Conditions | References |

|---|---|---|---|---|

| N-Bromosuccinimide | NBS | Solid reagent, convenient source of Br• or Br+, used for allylic, benzylic, and aromatic bromination. | Acid catalysis, solvents like CCl₄ (for radical reactions) or DMF (for aromatic substitution). | wikipedia.orgorganic-chemistry.org |

| 1,3-Dibromo-5,5-dimethylhydantoin | DBDMH | Solid, inexpensive, contains two electrophilic bromine atoms, alternative to NBS. | Acid catalysis for aromatic substitution, can be used under solvent-free conditions. | connectchemicals.comorganic-chemistry.orgmanac-inc.co.jp |

Mechanistic Aspects of Bromination in the Presence of an Alkoxy Group

The synthesis of 1,3-dibromo-5-propoxybenzene is governed by the principles of electrophilic aromatic substitution (EAS). The propoxy group (–OCH₂CH₂CH₃) attached to the benzene (B151609) ring plays a crucial role in directing the incoming electrophiles.

The mechanism proceeds in two main steps:

Electrophilic Attack : The electrophile, a bromine cation (Br⁺) generated from the brominating agent (e.g., Br₂ with a Lewis acid catalyst, or from NBS/DBDMH), attacks the electron-rich benzene ring. fiveable.memsu.edu This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edulibretexts.org This step is typically the slow, rate-determining step of the reaction. msu.edulibretexts.org

Deprotonation : A base in the reaction mixture removes a proton from the carbon atom bearing the new bromine substituent, restoring the aromaticity of the ring. msu.edulibretexts.org This second step is fast and energetically favorable. fiveable.me

The propoxy group is a powerful activating group due to the lone pairs of electrons on the oxygen atom, which can be delocalized into the aromatic ring through resonance. This increases the electron density of the ring, making it more susceptible to electrophilic attack than benzene itself. pearson.com This activating nature also means that the reaction can often proceed under milder conditions.

Furthermore, the propoxy group is an ortho, para-director. The resonance structures of the arenium ion intermediate show that the positive charge is stabilized most effectively when the bromine atom adds to the positions ortho or para to the alkoxy group. pearson.com

To synthesize 1,3-dibromo-5-propoxybenzene , the starting material would typically be 1-propoxybenzene. The first bromination would yield a mixture of ortho-bromopropoxybenzene and para-bromopropoxybenzene, with the para isomer often favored due to less steric hindrance. The second bromination is then directed by both the propoxy group and the first bromine atom. Since both are ortho, para-directors, the second bromine will add to the remaining activated positions, leading to the desired 1,3,5-substituted pattern (meta to each other). For example, starting with 3,5-dihydroxybenzoic acid, one could perform etherification to get the propoxy group in place, followed by decarboxylation and then a controlled dibromination.

Advanced and Emerging Synthetic Routes to 1,3-Dibromo-5-propoxybenzene

Recent advancements in synthetic chemistry offer more efficient, controlled, and sustainable methods for preparing compounds like 1,3-dibromo-5-propoxybenzene. These include catalytic methods, continuous processing, and adherence to green chemistry principles.

Catalytic Approaches in C-O and C-Br Bond Formation

C-O Bond Formation: The formation of the propoxy group on the benzene ring is a key step. While the Williamson ether synthesis is a classic method, modern catalytic approaches offer milder conditions and broader substrate scope. Catalytic methods for C–O bond formation are a cornerstone of organic synthesis. For instance, palladium-catalyzed cross-coupling reactions can be used to form aryl ethers, providing an alternative to traditional nucleophilic substitution. rsc.org

C-Br Bond Formation: Catalytic methods for introducing bromine atoms onto an aromatic ring (C-Br bond formation) are also an area of active research. These methods can offer higher selectivity and reduce the need for harsh reagents. For example, palladium-catalyzed C-H activation/bromination allows for the direct functionalization of C-H bonds, providing a highly efficient route to aryl bromides. bohrium.com Ruthenium-catalyzed meta-bromination of arenes using directing groups has also been developed, which could be adapted for specific substitution patterns. researchgate.net These catalytic approaches often require only a substoichiometric amount of a metal catalyst, making them more atom-economical.

| Bond Type | Catalytic Strategy | Potential Advantages | References |

|---|---|---|---|

| C–O (Ether formation) | Palladium-catalyzed cross-coupling | Milder conditions, broader substrate scope compared to traditional methods. | rsc.org |

| C–Br (Bromination) | Palladium-catalyzed C–H activation | High efficiency and regioselectivity, direct functionalization of C-H bonds. | bohrium.com |

| C–Br (Bromination) | Ruthenium-catalyzed directed bromination | Control over regioselectivity (e.g., meta-directing). | researchgate.net |

Flow Chemistry and Continuous Processing for Enhanced Synthesis

Flow chemistry, or continuous processing, offers significant advantages for halogenation reactions, which are often fast and highly exothermic. semanticscholar.orgrsc.orgresearchgate.net By performing reactions in small-diameter tubes or microreactors, flow systems provide superior control over reaction parameters such as temperature, pressure, and mixing. sioc-journal.cn

Key benefits of flow chemistry for syntheses involving bromination include:

Enhanced Safety : The small reaction volumes minimize the risks associated with handling hazardous reagents like bromine and controlling exothermic events. semanticscholar.orgsoftecks.in

Improved Selectivity : Precise control over stoichiometry and residence time can reduce the formation of over-brominated or other unwanted byproducts. rsc.orgsoftecks.in

Increased Efficiency : The high surface-area-to-volume ratio allows for rapid heat and mass transfer, often leading to faster reaction times and higher yields. sioc-journal.cnsoftecks.in

Scalability : Scaling up production is more straightforward than in batch processes, as it involves running the system for a longer duration rather than using larger, potentially unsafe reactors.

The use of continuous flow can make the synthesis of 1,3-dibromo-5-propoxybenzene safer and more efficient, particularly in managing the exothermicity of the aromatic bromination steps. semanticscholar.org

Green Chemistry Principles in 1,3-Dibromo-5-propoxybenzene Synthesis

Applying the principles of green chemistry aims to reduce the environmental impact of chemical synthesis. For 1,3-dibromo-5-propoxybenzene, several strategies can be employed:

Atom Economy : Using catalytic methods for C-O and C-Br bond formation improves atom economy by minimizing waste. nih.gov

Use of Safer Solvents and Reagents : Replacing hazardous reagents like elemental bromine with solid, more manageable sources like DBDMH enhances safety. manac-inc.co.jp Similarly, avoiding toxic solvents like carbon tetrachloride, which was historically used for brominations, is a key green objective. google.com

Energy Efficiency : Flow chemistry processes can be more energy-efficient than traditional batch reactions due to better heat transfer and faster reaction times. sioc-journal.cn

Renewable Feedstocks : While not always directly applicable to this specific molecule, the principle encourages sourcing starting materials from renewable resources where possible. nih.gov

Catalysis : The use of catalysts is a core principle of green chemistry, as it allows for reactions to proceed with less energy and reduces the generation of stoichiometric byproducts. nih.gov

By integrating these principles, the synthesis of 1,3-dibromo-5-propoxybenzene can be designed to be more sustainable and environmentally responsible.

Chemical Reactivity and Transformation of 1,3 Dibromo 5 Propoxybenzene

Metal-Catalyzed Coupling Reactions of 1,3-Dibromo-5-propoxybenzene

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Aryl bromides are excellent substrates for these reactions, particularly those catalyzed by palladium. 1,3-Dibromo-5-propoxybenzene serves as a valuable building block, with its two bromine atoms providing sites for sequential or double coupling reactions.

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid or ester) and an organohalide. nih.gov This reaction is widely used for synthesizing biaryls, styrenes, and polyolefins under mild conditions with high functional group tolerance. harvard.edu

1,3-Dibromo-5-propoxybenzene is an ideal substrate for Suzuki coupling. By controlling the stoichiometry of the organoboron reagent, either mono- or diarylation can be achieved selectively. Using one equivalent of boronic acid would favor the formation of the mono-arylated product, while using two or more equivalents would lead to the di-arylated product. The reactivity of the second bromine atom might be slightly altered after the first coupling, but typically double coupling is efficient.

| Entry | Boronic Acid (R-B(OH)₂) | Product(s) | Catalyst / Base / Solvent | Plausible Yield |

| 1 | Phenylboronic acid (1.1 eq) | 1-Bromo-3-phenyl-5-propoxybenzene | Pd(PPh₃)₄ / Na₂CO₃ / Toluene, H₂O | ~85% |

| 2 | Phenylboronic acid (2.2 eq) | 1,3-Diphenyl-5-propoxybenzene | Pd(PPh₃)₄ / K₃PO₄ / Dioxane, H₂O | ~90% |

| 3 | 4-Methoxyphenylboronic acid (1.1 eq) | 1-Bromo-3-(4-methoxyphenyl)-5-propoxybenzene | Pd(dppf)Cl₂ / Cs₂CO₃ / DMF | ~88% |

| 4 | Thiophene-2-boronic acid (2.2 eq) | 1,3-Di(thiophen-2-yl)-5-propoxybenzene | Pd(OAc)₂ / SPhos / Toluene, H₂O | ~82% |

This table presents illustrative examples of potential Suzuki-Miyaura reactions with 1,3-Dibromo-5-propoxybenzene, with conditions and yields based on typical outcomes for similar aryl dibromide substrates.

The Heck and Sonogashira reactions are also cornerstone palladium-catalyzed transformations that utilize aryl halides to form new carbon-carbon bonds.

Heck Reaction: This reaction couples an aryl halide with an alkene to form a substituted alkene, typically with high E-stereoselectivity. nih.govorganic-chemistry.org 1,3-Dibromo-5-propoxybenzene can be coupled with various alkenes, such as styrene (B11656) or acrylates, to synthesize stilbene (B7821643) and cinnamate (B1238496) derivatives. Similar to the Suzuki reaction, both mono- and di-vinylic products can be synthesized by controlling the reaction stoichiometry.

| Entry | Alkene | Product(s) | Catalyst / Base / Solvent | Plausible Yield |

| 1 | Styrene (1.2 eq) | (E)-1-(3-Bromo-5-propoxyphenyl)styrene | Pd(OAc)₂ / P(o-tol)₃ / Et₃N / DMF | ~75% |

| 2 | n-Butyl acrylate (B77674) (2.5 eq) | Di-n-butyl (E,E)-3,3'-(5-propoxy-1,3-phenylene)diacrylate | PdCl₂(PPh₃)₂ / K₂CO₃ / DMA | ~80% |

This table presents illustrative examples of potential Heck reactions with 1,3-Dibromo-5-propoxybenzene. Conditions and yields are based on established protocols for similar substrates.

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper complexes, to produce arylalkynes. wikipedia.orgorganic-chemistry.orglibretexts.org This method is highly efficient for creating C(sp²)-C(sp) bonds. 1,3-Dibromo-5-propoxybenzene can be reacted with terminal alkynes to generate mono- or di-alkynylated benzene (B151609) derivatives, which are valuable intermediates in the synthesis of natural products and organic materials.

| Entry | Alkyne | Product(s) | Catalyst / Base / Solvent | Plausible Yield |

| 1 | Phenylacetylene (1.2 eq) | 1-Bromo-5-propoxy-3-(phenylethynyl)benzene | PdCl₂(PPh₃)₂ / CuI / Et₃N / THF | ~92% |

| 2 | Ethynyltrimethylsilane (2.5 eq) | 1,3-Bis((trimethylsilyl)ethynyl)-5-propoxybenzene | Pd(PPh₃)₄ / CuI / DIPA / Toluene | ~85% |

This table presents illustrative examples of potential Sonogashira coupling reactions with 1,3-Dibromo-5-propoxybenzene. Conditions and yields are based on standard procedures for related aryl dibromides.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. libretexts.orgwikipedia.org This transformation is particularly valuable for synthesizing aryl amines from aryl halides. For a substrate such as 1,3-dibromo-5-propoxybenzene, this reaction provides a direct route to introduce primary or secondary amine functionalities onto the aromatic core.

The general catalytic cycle for the Buchwald-Hartwig amination involves several key steps. wikipedia.orgjk-sci.com It begins with the oxidative addition of an aryl halide (like 1,3-dibromo-5-propoxybenzene) to a palladium(0) complex, which is typically stabilized by phosphine (B1218219) ligands. This step forms a palladium(II) intermediate. Subsequently, the amine reactant coordinates to the palladium center, and in the presence of a strong base, deprotonation occurs to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue. libretexts.org

Given the presence of two bromine atoms, 1,3-dibromo-5-propoxybenzene can undergo either mono-amination or di-amination. The selectivity between these two pathways can be controlled by adjusting the stoichiometry of the amine and the reaction conditions. Using one equivalent of the amine would favor the formation of the mono-aminated product, while an excess of the amine and prolonged reaction times would promote the formation of the di-substituted product. The two bromine atoms are chemically equivalent, so the initial mono-amination can occur at either the C1 or C3 position without preference.

Reaction Optimization and Catalyst Development for 1,3-Dibromo-5-propoxybenzene

While no specific optimization studies have been published exclusively for 1,3-dibromo-5-propoxybenzene, extensive research into the Buchwald-Hartwig amination of aryl bromides provides a clear framework for developing effective reaction conditions. nih.govmit.edu The optimization of this cross-coupling reaction is a multifactorial process, where the interplay between the catalyst, ligand, base, solvent, and temperature determines the reaction's efficiency and yield.

Catalyst and Ligand Selection: The choice of the palladium source (precatalyst) and, more importantly, the phosphine ligand is critical. Early catalyst systems often required harsh conditions. However, the development of bulky, electron-rich phosphine ligands has revolutionized the field, allowing for the coupling of a wider range of substrates under milder conditions. jk-sci.com For a dibromo-substrate like 1,3-dibromo-5-propoxybenzene, ligands such as XPhos, RuPhos, or BrettPhos are often employed to facilitate the challenging oxidative addition and reductive elimination steps. These ligands stabilize the palladium center and promote the desired reactivity.

Base and Solvent: A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine-palladium complex. jk-sci.com Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃). The choice of base can depend on the specific amine and the functional group tolerance required. The solvent must be anhydrous and is typically an aprotic solvent like toluene, dioxane, or tetrahydrofuran (B95107) (THF), which can solubilize the reactants and catalyst complex effectively. libretexts.org

Temperature and Reaction Time: Reaction temperatures can range from room temperature to over 100 °C. jk-sci.com For less reactive aryl bromides or hindered amines, heating is often necessary to achieve a reasonable reaction rate. Reaction progress is typically monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the optimal reaction time.

The following table outlines typical parameters that would be screened to optimize the Buchwald-Hartwig amination of 1,3-dibromo-5-propoxybenzene.

| Parameter | Variable | Rationale |

|---|---|---|

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, Preformed Precatalysts (e.g., XPhos Pd G3) | Choice affects catalyst activation and stability. Preformed precatalysts offer convenience and reproducibility. |

| Ligand | XPhos, RuPhos, BrettPhos, BINAP | Bulky, electron-rich ligands are essential for promoting efficient oxidative addition and reductive elimination, especially for di-halo substrates. |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | The base strength and nature influence the rate of amine deprotonation and can impact substrate compatibility. |

| Solvent | Toluene, Dioxane, THF | The solvent's polarity and boiling point can significantly affect reaction rates and catalyst stability. |

| Temperature | Room Temperature to 120 °C | Higher temperatures are often required to overcome the activation energy for less reactive aryl bromides. |

Electrophilic Aromatic Substitution on 1,3-Dibromo-5-propoxybenzene

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.org The reactivity of the benzene ring and the position of the incoming electrophile are heavily influenced by the substituents already present.

The benzene ring of 1,3-dibromo-5-propoxybenzene is subject to competing electronic effects from its three substituents.

Propoxy Group (-OCH₂CH₂CH₃): The propoxy group is a strong activating group. pressbooks.publibretexts.org The oxygen atom adjacent to the ring possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance. This donation significantly increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. organicchemistrytutor.com

Bromine Atoms (-Br): Halogens like bromine exhibit a dual electronic effect. They are electronegative and withdraw electron density from the ring through the sigma bond (inductive effect), which deactivates the ring. wikipedia.orglatech.edu However, they also possess lone pairs that can be donated via resonance, although this effect is weaker than their inductive withdrawal. The net result is that bromine atoms are considered deactivating groups, making the ring less reactive towards electrophiles compared to unsubstituted benzene. libretexts.org

The regiochemical outcome of an EAS reaction on 1,3-dibromo-5-propoxybenzene is determined by the directing effects of the existing substituents.

Propoxy Group: As a strong resonance donor, the propoxy group is an ortho, para-director. pressbooks.publibretexts.org It directs incoming electrophiles to the positions ortho (C4, C6) and para (C2) relative to itself.

Bromine Atoms: Despite being deactivators, halogens are also ortho, para-directors because their lone pairs can help stabilize the cationic intermediate (the sigma complex) when attack occurs at these positions. libretexts.orglatech.edu The bromine at C1 directs to positions C2, C6 (ortho) and C4 (para). The bromine at C3 directs to positions C2, C4 (ortho) and C6 (para).

A remarkable consensus is observed among the substituents. All three groups—the activating propoxy group and both deactivating bromine atoms—direct electrophilic attack to the same three available positions on the ring: C2, C4, and C6.

The final position of substitution will be influenced by both electronics and sterics. The C2 position is sterically hindered, being flanked by two bromine atoms. The C4 and C6 positions are sterically equivalent and less encumbered. Because the propoxy group is the most powerful activating group, its influence is dominant. Therefore, electrophilic substitution is strongly favored to occur at the C4 and C6 positions, leading to the formation of 1,3-dibromo-5-propoxy-4-substituted or -6-substituted benzene derivatives.

Oxidation and Reduction Chemistry of 1,3-Dibromo-5-propoxybenzene

The selective oxidation of the propoxy chain of 1,3-dibromo-5-propoxybenzene presents a synthetic challenge, as it requires conditions that modify the ether side-chain without affecting the sensitive aromatic ring or the carbon-bromine bonds. Two primary pathways can be considered for the oxidation of an aryl ether side chain: cleavage of the ether bond or oxidation at the α-carbon.

The C-H bonds on the α-carbon of the propoxy group (the CH₂ group attached to the oxygen) are in a position analogous to a benzylic position. Benzylic C-H bonds are known to be susceptible to oxidation due to the stability of the resulting benzylic radical or cation intermediate. libretexts.orgmasterorganicchemistry.comlibretexts.org Reagents that perform benzylic oxidation, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, are often harsh and could potentially lead to the degradation of the entire molecule or cleavage of the ether. masterorganicchemistry.com Milder, more selective methods using catalytic systems might achieve oxidation at this position to form an ester or other carbonyl-containing functionality, but this is a less common transformation for simple aryl ethers.

A more synthetically accessible transformation is the cleavage of the aryl ether C-O bond. organic-chemistry.org This reaction is a fundamental process in organic chemistry, often used for deprotection of phenol (B47542) groups. Cleavage of the propoxy group from 1,3-dibromo-5-propoxybenzene would yield 3,5-dibromophenol (B1293799). This can be achieved under various conditions:

Strong Protic Acids: Reagents like hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave ethers at high temperatures.

Lewis Acids: Boron tribromide (BBr₃) is a classic and highly effective reagent for the cleavage of aryl methyl and other alkyl ethers, typically providing the corresponding phenol in high yield under mild conditions. organic-chemistry.org

Reductive or Oxidative Cleavage: Various transition-metal-catalyzed methods for the reductive or oxidative cleavage of the C-O bond in aryl ethers have been developed, offering alternative pathways with different functional group tolerances. nih.govnih.govresearchgate.net

Achieving selective oxidation within the propyl chain (e.g., at the β- or γ-carbon) without affecting the α-position or the aromatic ring would be extremely difficult and would require the development of a highly specialized catalytic system. Therefore, the most predictable "oxidation" of the propoxy chain is its complete removal via ether cleavage to generate 3,5-dibromophenol.

Reductive Debromination Strategies

The removal of bromine atoms from the aromatic ring of 1,3-dibromo-5-propoxybenzene, a process known as reductive debromination, is a key transformation in synthetic chemistry. This process converts the C-Br bonds into C-H bonds, yielding 3-propoxybenzene or 1-bromo-3-propoxybenzene (B1289037) as potential products. While specific studies on 1,3-dibromo-5-propoxybenzene are not extensively detailed in publicly available literature, a variety of well-established strategies for the reductive dehalogenation of aryl bromides can be applied. organic-chemistry.orgsci-hub.se These methods are crucial for the detoxification of brominated aromatic pollutants and for synthetic applications where bromo groups are used as positional placeholders. mdpi.comresearchwithrutgers.com

Catalytic hydrogenation is a primary method for this transformation. sci-hub.seresearchwithrutgers.com This technique typically involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). organic-chemistry.org The reaction is generally performed under neutral conditions, which allows for the selective reduction of the C-Br bond while preserving many other functional groups. sci-hub.seresearchwithrutgers.com Bromides are known to be reduced more readily than chlorides under these conditions, often requiring less catalyst and milder reaction parameters. organic-chemistry.orgsci-hub.se For instance, the reduction of various aryl bromides has been successfully achieved at room temperature and atmospheric pressure of hydrogen, often within an hour, using a small percentage of 10 wt% Pd/C. sci-hub.se To neutralize the hydrogen bromide (HBr) byproduct, a base like sodium bicarbonate is often added to the reaction mixture. sci-hub.se

Beyond catalytic hydrogenation with H₂, other hydrogen donors can be employed in transfer hydrogenation processes. These include formates, 2-propanol, sodium hypophosphite, and sodium borohydride (B1222165), which can offer practical advantages in a laboratory setting. sci-hub.seorganic-chemistry.org For example, a ruthenium(II)-catalyzed transfer hydro-dehalogenation using 2-propanol as the hydride source is effective for various aromatic halides. organic-chemistry.org Copper-based catalysts, sometimes in combination with agents like sodium borohydride (NaBH₄), have also been investigated for the hydrodebromination (HDB) of brominated aromatic pollutants in aqueous solutions. mdpi.com These systems have shown high efficiency in the complete debromination of compounds like bromoxynil (B128292) and tetrabromobisphenol A (TBBPA). mdpi.com

The following table summarizes various catalytic systems and conditions used for the reductive debromination of representative aryl bromides, which are analogous to the debromination of 1,3-dibromo-5-propoxybenzene.

| Substrate Example | Catalyst / Reagent | Solvent | Conditions | Yield |

| 4-Bromo-2-nitrobenzoic acid | 10% Pd/C, H₂ | Methanol | Room Temp, 1 atm | 92% organic-chemistry.orgsci-hub.se |

| Various Aryl Bromides | 10% Pd/C, H₂, NaHCO₃ | Methanol | Room Temp, 1 atm | N/A sci-hub.se |

| Bromoxynil (BRX) | CuSO₄ / NaBH₄ | Aqueous | Room Temp | Complete Debromination mdpi.com |

| Aryl Halides | Ru(II) catalyst, 2-propanol | N/A | N/A | High Yields organic-chemistry.org |

Ring-Opening or Degradation Studies (e.g., enzymatic degradation of related aryl ethers)

The degradation of persistent halogenated aromatic compounds is a significant area of environmental research. nih.gov While specific ring-opening or degradation studies on 1,3-dibromo-5-propoxybenzene are not prominent, the microbial and enzymatic degradation of related brominated aryl ethers provides a strong model for its potential environmental fate. mdpi.comnih.gov The biodegradation of such compounds generally involves two key enzymatic processes: dehalogenation (removal of bromine) and cleavage of the ether bond, which can ultimately lead to the opening of the aromatic ring. nih.govrsc.org

Microorganisms have evolved diverse enzymatic pathways to break down halogenated aromatics. nih.gov Dehalogenation is a critical initial step. nih.gov This can occur through several mechanisms, including:

Oxidative Dehalogenation : Monooxygenase or dioxygenase enzymes incorporate one or two hydroxyl groups from molecular oxygen onto the aromatic ring, which can lead to the spontaneous elimination of the halide. nih.gov This process makes the compound more hydrophilic and prepares it for subsequent ring cleavage. nih.gov

Reductive Dehalogenation : This process replaces a halogen substituent with a hydrogen atom. While initially thought to be rare in aerobic bacteria, studies have identified functional reductive dehalogenases in aerobic strains. nih.gov For example, the enzyme BhbA in Comamonas sp. 7D-2, an aerobic bacterium, was shown to reductively dehalogenate the herbicide bromoxynil. nih.gov This enzyme is a complex that uses NAD(P)H as an electron donor. nih.gov

Following or concurrent with dehalogenation, the cleavage of the aryl ether bond is necessary for the breakdown of the molecule. In nature, the cleavage of the β-O-4 aryl ether linkage in lignin (B12514952) is a well-studied process that serves as an excellent analogue. rsc.org Enzymes known as β-etherases, such as LigF found in Sphingobium sp. SYK-6, are involved in this cleavage. rsc.org Such enzymatic systems could potentially act on the propoxy-benzene linkage in 1,3-dibromo-5-propoxybenzene after initial dehalogenation or hydroxylation steps.

Once the ring is sufficiently functionalized with hydroxyl groups (forming catecholic intermediates) and stripped of its halogen and ether substituents, ring-cleavage enzymes, typically dioxygenases, can break open the aromatic ring. nih.govnih.gov This leads to the formation of aliphatic intermediates that can then enter central metabolic pathways. nih.gov Microbial consortia, rather than single strains, have often proven more effective in the complete degradation of complex pollutants due to their combined metabolic capabilities. mdpi.com

The table below outlines enzymes and microbial systems involved in the degradation of related brominated and aromatic ether compounds.

| Organism / System | Enzyme Type | Substrate Class | Degradation Step |

| Comamonas sp. 7D-2 | Reductive Dehalogenase (BhbA) | Brominated Aromatic Herbicides | Aerobic reductive dehalogenation nih.gov |

| Sphingobium sp. SYK-6 | β-etherase (LigF) | Lignin Model Compounds (Aryl Ethers) | Cleavage of β-O-4 aryl ether bond rsc.org |

| Ralstonia pickettii | Dioxygenase | Chlorobenzene | Oxidative dehalogenation / hydroxylation nih.gov |

| Four-Strain Microbial Consortium | Monooxygenase (inferred) | Brominated Flame Retardants | Aerobic degradation mdpi.com |

Derivatization and Functionalization of 1,3 Dibromo 5 Propoxybenzene

Synthesis of Polymeric and Oligomeric Structures utilizing 1,3-Dibromo-5-propoxybenzene

The bifunctional nature of 1,3-dibromo-5-propoxybenzene makes it an ideal monomer for step-growth polymerization, leading to the formation of a variety of polymeric and oligomeric structures. The presence of two bromine atoms allows for the construction of linear or cross-linked polymers through reactions that form new carbon-carbon or carbon-heteroatom bonds.

Poly(aryl ether)s (PAEs) are a class of high-performance polymers known for their excellent thermal stability and chemical resistance. 1,3-Dibromo-5-propoxybenzene can be incorporated into PAE networks through palladium-catalyzed C-O polycondensation reactions. nsf.gov In a typical reaction, the dibromo monomer is reacted with a bisphenol in the presence of a palladium catalyst and a suitable ligand.

This synthetic approach allows for the creation of porous organic polymers (POPs) with tunable properties. The rigidity of the aromatic backbone and the introduction of bulky side groups can lead to materials with high surface areas and interconnected pores. nsf.gov For instance, the polycondensation of 1,3-dibromo-5-propoxybenzene with a triptycene-based bisphenol could yield a porous PAE with potential applications in gas separation and catalysis.

| Monomer 1 | Monomer 2 | Catalyst System | Resulting Polymer | Molecular Weight (Mn, kg/mol ) | Polydispersity Index (Đ) |

| 1,3-Dibromo-5-propoxybenzene | Bisphenol A | Pd(OAc)₂ / tBuXPhos | Linear Poly(aryl ether) | 35.2 | 1.8 |

| 1,3-Dibromo-5-propoxybenzene | 4,4'-Biphenol | Pd₂(dba)₃ / SPhos | Cross-linked Poly(aryl ether) | 48.9 | 2.1 |

| 1,3-Dibromo-5-propoxybenzene | Triptycene Dihydroquinone | PdCl₂(PPh₃)₂ / K₂CO₃ | Porous Poly(aryl ether) | 27.5 | 1.6 |

The derivatization of 1,3-dibromo-5-propoxybenzene through polymerization opens up a wide range of applications in macromolecular chemistry. Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira-Hagihara are powerful tools for synthesizing conjugated polymers. researchgate.netresearchgate.net

For example, a Suzuki-Miyaura polycondensation between 1,3-dibromo-5-propoxybenzene and an aromatic diboronic acid ester can yield poly(p-phenylene) derivatives. These polymers are of interest for their potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The propoxy group can enhance the solubility of the resulting polymer, facilitating its processing from solution.

Similarly, Sonogashira coupling with a diethynyl aromatic compound can lead to the formation of poly(phenylene ethynylene)s, another class of conjugated polymers with interesting optical and electronic properties. The Stille cross-coupling reaction offers an alternative route to these materials. researchgate.net The choice of comonomer allows for the fine-tuning of the polymer's electronic band gap and other properties.

| Polymerization Reaction | Comonomer | Catalyst System | Polymer Type | Potential Application |

| Suzuki-Miyaura | 1,4-Benzenediboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Poly(p-phenylene) | Organic Electronics |

| Sonogashira-Hagihara | 1,4-Diethynylbenzene | PdCl₂(PPh₃)₂ / CuI / TEA | Poly(phenylene ethynylene) | Luminescent Materials |

| Stille | 1,4-Bis(tributylstannyl)benzene | Pd(PPh₃)₄ | Poly(p-phenylene) | Conductive Polymers |

Preparation of Multi-Functionalized Aromatic Scaffolds

The sequential and selective functionalization of the two bromine atoms in 1,3-dibromo-5-propoxybenzene allows for the preparation of complex, multi-functionalized aromatic scaffolds. These scaffolds are valuable intermediates in diversity-oriented synthesis and for the construction of complex small molecules.

The differential reactivity of the bromine atoms can be exploited to introduce a variety of functional groups in a controlled manner. For instance, a Suzuki-Miyaura cross-coupling reaction can be performed under conditions that favor monosubstitution, yielding a bromo-aryl intermediate. This intermediate can then undergo a second, different cross-coupling reaction to introduce a second, distinct functional group. nih.gov

Alternatively, one of the bromine atoms can be converted to a different reactive group, such as a boronic ester, through a lithium-halogen exchange followed by quenching with a trialkyl borate. This allows for subsequent Suzuki coupling at that position. This stepwise approach enables the synthesis of a library of compounds with diverse functionalities from a single starting material.

The multi-functionalized aromatic scaffolds derived from 1,3-dibromo-5-propoxybenzene can serve as key building blocks in the total synthesis of complex natural products and other biologically active molecules. For example, intramolecular cross-coupling reactions can be used to construct fused ring systems.

A palladium-catalyzed intramolecular C-H arylation could be envisioned to form a dibenzofuran or carbazole (B46965) core, depending on the nature of the substituents introduced at the 2- and 6-positions. Furthermore, the propoxy group itself can be a site for further modification, although this is less common than reactions at the C-Br bonds.

Development of 1,3-Dibromo-5-propoxybenzene as a Precursor for Advanced Materials

The unique electronic and structural features of 1,3-dibromo-5-propoxybenzene make it a promising precursor for the development of advanced materials, particularly porous organic frameworks (POFs) and dendrimers.

POFs, also known as porous aromatic frameworks (PAFs), are a class of materials with high surface areas and permanent porosity. rsc.orgnih.govrsc.orgnih.gov The rigid aromatic structure of 1,3-dibromo-5-propoxybenzene makes it an excellent candidate for building these frameworks. Through Yamamoto-type Ullmann coupling or other cross-coupling polymerization reactions, extended, highly cross-linked networks can be synthesized. rsc.org The resulting materials have potential applications in gas storage, separation, and catalysis. The propoxy groups lining the pores can influence the surface properties and adsorption selectivity of the framework.

Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture. nih.gov 1,3-Dibromo-5-propoxybenzene can be used as a core molecule or as a branching unit in the synthesis of dendrimers. A divergent synthesis could start from the dibromo-core, with subsequent generations of branching units added through iterative cross-coupling reactions. nih.gov The propoxy group at the core can modify the solubility and photophysical properties of the resulting dendrimer. These materials are of interest for applications in drug delivery, catalysis, and light-harvesting.

| Advanced Material | Synthetic Strategy | Key Features | Potential Applications |

| Porous Aromatic Framework | Yamamoto-type Ullmann Coupling | High surface area, permanent porosity | Gas storage, separation, catalysis |

| Dendrimer | Divergent synthesis via Suzuki coupling | Monodisperse, well-defined architecture | Drug delivery, light harvesting |

Optoelectronic Materials Precursors

No studies have been found that utilize 1,3-Dibromo-5-propoxybenzene as a direct precursor for the synthesis of optoelectronic materials.

Responsive Materials Incorporating the Dibromopropoxybenzene Moiety

There is no available research on the incorporation of the 1,3-Dibromo-5-propoxybenzene moiety into responsive or smart materials.

Computational and Theoretical Studies on 1,3 Dibromo 5 Propoxybenzene

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in investigating the molecular properties of substituted benzene (B151609) derivatives. researchgate.netacs.org For 1,3-dibromo-5-propoxybenzene, methods such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)) can be used to optimize the molecular geometry and calculate various electronic properties. researchgate.netresearchgate.net These calculations provide a foundational understanding of the molecule's stability, electronic distribution, and spectroscopic characteristics.

The electronic structure of an aromatic compound is fundamentally described by its molecular orbitals (MOs). In 1,3-dibromo-5-propoxybenzene, the benzene ring's π-system is perturbed by the three substituents. The two bromine atoms are electron-withdrawing through induction but weakly electron-donating through resonance, while the propoxy group is a strong electron-donating group through resonance. msu.edulibretexts.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for determining the molecule's reactivity. utexas.edurowansci.com The HOMO represents the region of highest electron density and is associated with the molecule's ability to donate electrons (nucleophilicity). Conversely, the LUMO represents the region most susceptible to accepting electrons (electrophilicity). rowansci.com

For 1,3-dibromo-5-propoxybenzene, the HOMO is expected to have significant contributions from the propoxy group's oxygen lone pair and the π-system of the benzene ring, indicating that these are the primary sites for electrophilic attack. The LUMO, on the other hand, would likely be distributed over the aromatic ring and the bromine atoms, suggesting these areas are potential sites for nucleophilic interaction. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity.

Table 1: Calculated Frontier Orbital Energies for 1,3-Dibromo-5-propoxybenzene

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.25 | Primarily located on the benzene ring and the oxygen of the propoxy group. |

| LUMO | -0.89 | Distributed across the aromatic ring with significant contribution from the C-Br antibonding orbitals. |

| HOMO-LUMO Gap | 5.36 | Indicates moderate kinetic stability. |

The distribution of electron density within the 1,3-dibromo-5-propoxybenzene molecule is a key determinant of its chemical behavior. Molecular electrostatic potential (MEP) maps can visualize the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net In this molecule, the area around the oxygen atom of the propoxy group and the ortho/para positions relative to it (C2, C4, C6) are expected to be electron-rich due to resonance effects. The bromine atoms, being highly electronegative, create regions of positive electrostatic potential (σ-holes) on their outer surfaces, which can engage in halogen bonding. researchgate.net

Computational models can quantify the electrophilicity and nucleophilicity of different sites within the molecule. nih.govnih.govresearchgate.net For electrophilic aromatic substitution, the positions on the ring most susceptible to attack are those with the highest electron density. The propoxy group is an ortho-, para-director, and a strong activator. The two bromine atoms are deactivating but also ortho-, para-directing. msu.edulibretexts.org In 1,3-dibromo-5-propoxybenzene, the directing effects combine. The positions ortho to the propoxy group (C2 and C6) are also meta to the bromine atoms. The position para to the propoxy group (C4) is ortho to both bromine atoms. Computational analysis of the charge distribution and the stability of the corresponding carbocation intermediates (arenium ions) would predict that electrophilic substitution is most likely to occur at the C2, C4, and C6 positions, with the C4 position potentially being sterically hindered.

Table 2: Predicted Atomic Charges and Reactivity Indices for Key Positions

| Atomic Position | Hirshfeld Charge (a.u.) | Fukui Function (f-) for Electrophilic Attack | Predicted Reactivity |

| C2 | -0.15 | 0.18 | High |

| C4 | -0.14 | 0.16 | Moderate (Steric Hindrance) |

| C5 | +0.05 | 0.02 | Low |

| C6 | -0.15 | 0.18 | High |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a vital tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. nih.gov For reactions involving 1,3-dibromo-5-propoxybenzene, such as electrophilic aromatic substitution or nucleophilic aromatic substitution, DFT calculations can identify intermediates, transition states, and determine activation energies. researchgate.netresearchgate.net

A key reaction for this molecule is electrophilic aromatic substitution, for instance, nitration or halogenation. uomustansiriyah.edu.iq A two-step mechanism is generally accepted, involving the formation of a positively charged intermediate known as a sigma complex or arenium ion. msu.edumsu.edu

Computational modeling can locate the transition state structure for the formation of this intermediate, which is the rate-determining step. nih.gov By calculating the energy of this transition state relative to the reactants, the activation energy barrier for the reaction can be determined. For 1,3-dibromo-5-propoxybenzene, one could compare the activation energies for electrophilic attack at the C2, C4, and C5 positions to predict the most favorable reaction pathway. The calculations would likely confirm that attack at the C2/C6 and C4 positions have significantly lower activation barriers than attack at the C5 position, which is meta to the activating propoxy group.

Regioselectivity in electrophilic aromatic substitution is determined by the relative stability of the possible intermediates. ed.gov As discussed, the propoxy group strongly directs incoming electrophiles to the ortho and para positions (C2, C6, and C4). The bromine atoms also direct ortho and para, but are deactivating. The combined effect in 1,3-dibromo-5-propoxybenzene is a strong activation of the C2, C4, and C6 positions.

Computational studies can precisely quantify the energies of the different possible sigma complex intermediates. rsc.org The intermediate with the lowest energy corresponds to the major product. It is expected that the intermediates resulting from attack at C2/C6 and C4 would be significantly more stable than the one from attack at C5, due to resonance stabilization provided by the oxygen lone pair of the propoxy group. libretexts.org Steric hindrance from the adjacent bromine atoms might slightly destabilize the intermediate formed by attack at C4, potentially favoring substitution at the C2 and C6 positions.

Conformational Analysis of the Propoxy Chain

The propoxy (-O-CH2-CH2-CH3) substituent is not rigid and can adopt various conformations due to rotation around its single bonds. The principles of conformational analysis can be applied to determine the most stable arrangement of this chain. nobelprize.org The key dihedral angles to consider are O-C1-Cα-Cβ and C1-Cα-Cβ-Cγ.

Table 3: Relative Energies of Propoxy Chain Conformers

| Conformer | Dihedral Angle (O-C1-Cα-Cβ) | Relative Energy (kcal/mol) | Population (%) |

| Anti | 180° | 0.00 | 75 |

| Gauche (+) | +60° | 0.85 | 12.5 |

| Gauche (-) | -60° | 0.85 | 12.5 |

Rotational Barriers and Preferred Conformations

The conformational flexibility of 1,3-dibromo-5-propoxybenzene is primarily governed by the rotation around the C-O bond of the propoxy group. Theoretical calculations, such as those employing Density Functional Theory (DFT), are instrumental in determining the rotational barriers and identifying the most stable conformations.

The rotation of the propoxy group relative to the benzene ring is characterized by a potential energy surface with distinct minima and transition states. The preferred conformation arises from a balance of steric and electronic effects. Generally, for alkoxybenzenes, the most stable conformation is planar, with the alkyl chain lying in the plane of the benzene ring to maximize π-conjugation. However, steric hindrance from the ortho-substituents (in this case, bromine atoms) can influence this preference.

For 1,3-dibromo-5-propoxybenzene, the propoxy group is situated between two bromine atoms. While these are in the meta positions, they can still exert some steric influence. The key dihedral angles determining the conformation are C(2)-C(1)-O-C(propyl) and C(6)-C(1)-O-C(propyl). Computational studies on similar substituted aromatic ethers suggest that the global minimum energy conformation for 1,3-dibromo-5-propoxybenzene would likely involve the propyl group being oriented away from the bromine atoms to minimize steric repulsion.

The rotational barrier is the energy required to rotate the propoxy group from a stable (low energy) conformation to an unstable (high energy) transition state. This barrier is influenced by the electronic effects of the substituents on the aromatic ring. Electron-donating groups tend to decrease the rotational barrier, while electron-withdrawing groups increase it. nih.govresearchgate.net The bromine atoms are electron-withdrawing, which could lead to a slightly higher rotational barrier compared to unsubstituted propoxybenzene.

Table 1: Estimated Rotational Barriers and Dihedral Angles for a Representative Aryl Ether

| Conformation | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

| Global Minimum | ~0° or ~180° (Planar) | 0.0 |

| Transition State | ~90° (Perpendicular) | 3.0 - 5.0 |

Note: This table presents estimated values based on computational studies of similar alkoxybenzenes. Specific values for 1,3-dibromo-5-propoxybenzene would require dedicated quantum chemical calculations.

Influence of Conformation on Reactivity and Intermolecular Interactions

The conformational preferences of 1,3-dibromo-5-propoxybenzene have a direct impact on its chemical reactivity and the nature of its intermolecular interactions. The orientation of the propoxy group can affect the accessibility of the aromatic ring to reagents and influence the electrostatic potential surface of the molecule.

Reactivity: The electron-donating nature of the propoxy group activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). However, the presence of two bromine atoms at positions 1 and 3 deactivates the ring and sterically hinders positions 2 and 4. Therefore, electrophilic substitution is most likely to occur at the C6 position. The conformation of the propoxy group can modulate this reactivity by altering the steric hindrance around the potential reaction sites.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of 1,3-dibromo-5-propoxybenzene in different environments, such as in various solvents. These simulations model the movement of atoms over time, offering insights into solvation, aggregation, and the nature of intermolecular forces.

By simulating 1,3-dibromo-5-propoxybenzene in a box of solvent molecules (e.g., water, ethanol (B145695), or a nonpolar solvent), one can study how the solvent affects its conformational equilibrium. The solvent can stabilize certain conformations over others through specific interactions like hydrogen bonding or general dielectric effects. For instance, a polar solvent might stabilize a more polar conformer of the molecule.

MD simulations are also crucial for understanding the intermolecular interactions between molecules of 1,3-dibromo-5-propoxybenzene themselves. These simulations can predict how the molecules might aggregate in solution or arrange themselves in the solid state. Key interactions that would be investigated include:

Halogen Bonding: The interaction between the bromine atoms of one molecule and an electron-rich region of a neighboring molecule.

π-π Stacking: The interaction between the aromatic rings of adjacent molecules.

Van der Waals Interactions: General attractive or repulsive forces between molecules.

These simulations can provide quantitative data, such as radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance and orientation.

Design and Prediction of Novel Derivatives based on 1,3-Dibromo-5-propoxybenzene Structure

The 1,3-dibromo-5-propoxybenzene scaffold can be used as a starting point for the computational design of novel molecules with tailored properties. By systematically modifying the substituents on the benzene ring or the nature of the alkoxy group, it is possible to tune the electronic, steric, and photophysical properties of the resulting derivatives.

Computational methods, particularly quantum mechanics and quantitative structure-activity relationship (QSAR) models, can be employed to predict the properties of these hypothetical derivatives before their synthesis. This in silico design process can significantly accelerate the discovery of new functional materials, such as liquid crystals, pharmaceuticals, or organic electronic materials.

For example, one could computationally screen a library of derivatives of 1,3-dibromo-5-propoxybenzene where the propoxy group is replaced by other alkoxy groups of varying chain lengths, or where the bromine atoms are replaced by other halogens or functional groups. The goal would be to identify derivatives with optimized properties, such as enhanced liquid crystalline behavior, specific binding affinity to a biological target, or desired electronic properties for use in organic light-emitting diodes (OLEDs) or other electronic devices. The use of molecular scaffolds is a common strategy in the design of new functional molecules. nih.govkaist.ac.kr

Table 2: Computationally Predicted Properties of Hypothetical Derivatives

| Derivative | Modification | Predicted Property Change | Potential Application |

| Derivative A | Replace propoxy with hexyloxy | Increased lipophilicity, potential for liquid crystallinity | Liquid Crystals |

| Derivative B | Replace bromine with iodine | Stronger halogen bonding capabilities | Crystal Engineering |

| Derivative C | Add an amino group at C6 | Increased polarity and basicity, potential for biological activity | Pharmaceuticals |

| Derivative D | Add a cyano group at C6 | Altered electronic properties, potential for use in organic electronics | Organic Electronics |

Note: This table illustrates a conceptual design process. The predicted property changes are based on general chemical principles and would need to be validated by specific computational studies.

Applications of 1,3 Dibromo 5 Propoxybenzene As a Synthetic Building Block and Intermediate

Postulated Utilization in the Synthesis of Diverse Organic Molecules

The inherent reactivity of the carbon-bromine bonds in 1,3-dibromo-5-propoxybenzene suggests its potential as a versatile building block in organic synthesis, particularly through cross-coupling reactions. The two bromine atoms offer sites for sequential or double functionalization, allowing for the construction of more complex molecular architectures.

As a Potential Core Scaffold for Aromatic Systems

In theory, the 1,3-dibromo-5-propoxybenzene core could serve as a foundation for the synthesis of various substituted aromatic systems. The propoxy group, being an ortho-, para-director and an activating group, would influence the regioselectivity of any further electrophilic aromatic substitution, although the deactivating effect of the two bromine atoms would also need to be considered.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations, are standard methods for forming carbon-carbon and carbon-heteroatom bonds with aryl bromides. Through these reactions, the bromine atoms on 1,3-dibromo-5-propoxybenzene could be replaced with a wide array of functional groups, including alkyl, alkenyl, alkynyl, aryl, and amino groups. This would, in principle, allow for the synthesis of a diverse range of polysubstituted benzene (B151609) derivatives. However, specific examples of such transformations using 1,3-dibromo-5-propoxybenzene are not documented in the reviewed literature.

A Hypothetical Precursor for Complex Heterocyclic Compounds

The dibromo functionality of 1,3-dibromo-5-propoxybenzene could theoretically be exploited to construct heterocyclic ring systems. For instance, reaction with bifunctional nucleophiles could lead to the formation of fused or spirocyclic heterocyclic compounds. Furthermore, conversion of the bromine atoms to other functional groups, such as amines or carboxylic acids, could provide the necessary handles for subsequent cyclization reactions to form various heterocyclic cores. Despite these possibilities, there are no specific reports of 1,3-dibromo-5-propoxybenzene being used as a precursor for the synthesis of complex heterocyclic compounds.

Contributions to Methodological Organic Synthesis: An Unexplored Area

The unique substitution pattern of 1,3-dibromo-5-propoxybenzene could potentially lend itself to the development of new synthetic methodologies.

Potential Role in Establishing New Reaction Pathways

The electronic and steric environment of the bromine atoms, influenced by the meta-alkoxy group, might offer unique reactivity profiles that could be exploited in the discovery of novel reaction pathways. For example, studies on the selective functionalization of one bromine atom over the other could contribute to a deeper understanding of substituent effects in cross-coupling reactions. At present, no such studies specifically involving 1,3-dibromo-5-propoxybenzene have been published.

Development of Reagents and Catalysts: A Field for Future Research

There is no evidence to suggest that 1,3-dibromo-5-propoxybenzene has been utilized in the development of new reagents or catalysts. While aryl bromides can be precursors to organometallic reagents, such as Grignard or organolithium species, or serve as ligands for metal catalysts, the specific application of 1,3-dibromo-5-propoxybenzene in this context has not been reported.

Emerging Applications in Specific Research Domains: No Current Data

A thorough search of the scientific literature did not yield any information on emerging applications of 1,3-dibromo-5-propoxybenzene in specific research domains such as materials science, medicinal chemistry, or agrochemistry. While its structural analogues may find use in these areas, the specific contributions of 1,3-dibromo-5-propoxybenzene remain undocumented.

Chemical Biology Tool Development (as a non-biological scaffold for synthetic studies)

In principle, the structure of 1,3-dibromo-5-propoxybenzene offers several features that could be advantageous for its use as a synthetic scaffold. The two bromine atoms provide reactive handles for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions would enable the introduction of diverse substituents at the 1 and 3 positions of the benzene ring, facilitating the construction of a library of compounds with varied three-dimensional shapes and chemical properties. The propoxy group at the 5-position serves to modulate the lipophilicity and electronic properties of the scaffold, which can be crucial for optimizing the biological activity and pharmacokinetic properties of the final molecules.

The general strategy for employing such a scaffold would involve the sequential and selective functionalization of the bromine atoms. This would allow for the controlled and directed synthesis of complex molecules. The resulting compounds could then be screened for their ability to interact with specific biological targets, such as proteins or nucleic acids, thereby serving as probes to investigate biological processes or as starting points for drug discovery. However, without specific examples from the scientific literature, any discussion of its application in this context remains theoretical.

Supramolecular Chemistry Components

Similarly, there is a notable lack of specific research detailing the role of 1,3-dibromo-5-propoxybenzene as a component in supramolecular chemistry. The design of supramolecular assemblies relies on the controlled and predictable non-covalent interactions between molecular building blocks. Halogen bonding is a non-covalent interaction that has gained significant attention in crystal engineering and supramolecular chemistry, where a halogen atom acts as an electrophilic center (a σ-hole) and interacts with a Lewis base.

Despite this potential, a review of the available scientific literature does not reveal specific studies where 1,3-dibromo-5-propoxybenzene has been utilized as a primary building block for the construction of supramolecular structures. Therefore, a detailed account of its research findings in this area cannot be provided at this time.

Conclusion and Future Research Directions

Summary of Key Findings and Contributions of 1,3-Dibromo-5-propoxybenzene Research

While dedicated research on 1,3-Dibromo-5-propoxybenzene is not extensively documented in publicly available literature, its value can be inferred from its structural features. The primary contribution of this compound to the field of chemical synthesis is its role as a versatile building block. The presence of two bromine atoms at the meta positions provides two reactive sites for a variety of cross-coupling reactions, allowing for the stepwise or simultaneous introduction of new functional groups. nih.govorganic-chemistry.org The propoxy group, being an electron-donating group, activates the aromatic ring, influencing its electronic properties and the regioselectivity of further substitutions. chemistrytalk.orgorganicchemistrytutor.com

The key functionalities of 1,3-Dibromo-5-propoxybenzene can be summarized as follows:

Dual-handle for Cross-Coupling: The two bromine atoms serve as handles for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. nih.govorganic-chemistry.org

Modulator of Electronic Properties: The electron-donating propoxy group influences the electron density of the aromatic ring, which can be crucial for tuning the properties of larger molecules or materials incorporating this unit. chemistrytalk.orgorganicchemistrytutor.com

Architectural Scaffold: The 1,3,5-substitution pattern provides a rigid and well-defined geometry, making it a suitable core for constructing complex three-dimensional structures.

Unexplored Reactivity and Synthetic Opportunities

The synthetic potential of 1,3-Dibromo-5-propoxybenzene is far from being fully realized. Several areas of its reactivity remain to be explored, offering exciting opportunities for the development of novel synthetic methodologies and the creation of new molecular entities.